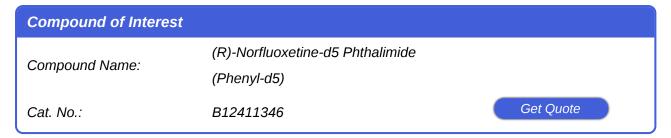


# In-Depth Technical Guide: (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the contextual biological significance of **(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)**. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

## **Core Chemical Properties**

**(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** is a deuterated derivative of a phthalimide-protected form of norfluoxetine. The phthalimide group serves as a protecting group for the primary amine of norfluoxetine, a common strategy in organic synthesis to prevent unwanted side reactions. The deuterium labeling on the phenyl ring makes it a useful internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of norfluoxetine levels.

Table 1: General and Physicochemical Properties of **(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** 



Property	Value	Source/Comment
Chemical Name	2-[(3R)-3-(phenyl-d5)-3-[4- (trifluoromethyl)phenoxy]propyl ]-1H-isoindole-1,3(2H)-dione	IUPAC Nomenclature
Synonyms	(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)	Common Name
CAS Number	1346617-46-6	Chemical Abstracts Service
Molecular Formula	C24H13D5F3NO3	
Molecular Weight	430.43 g/mol	_
Appearance	White to off-white solid	Predicted based on similar compounds
Melting Point	Not available. Expected to be in the range of 100-200 °C for N-substituted phthalimides.[1]	Experimental data not found.
Solubility	Not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Predicted based on structure.
Storage Temperature	2-8 °C	Recommended for long-term stability.

## **Experimental Protocols**

While a specific, published experimental protocol for the synthesis of **(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** is not available, a plausible and standard method can be derived from the well-established synthesis of N-substituted phthalimides from primary amines and phthalic anhydride.[2][3][4][5]

## Putative Synthesis of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)



Principle: This synthesis involves the condensation reaction between (R)-Norfluoxetine-d5 and phthalic anhydride to form the corresponding phthalimide. The reaction proceeds via a phthalamic acid intermediate, which upon dehydration, cyclizes to the phthalimide.[5]

#### Reactants:

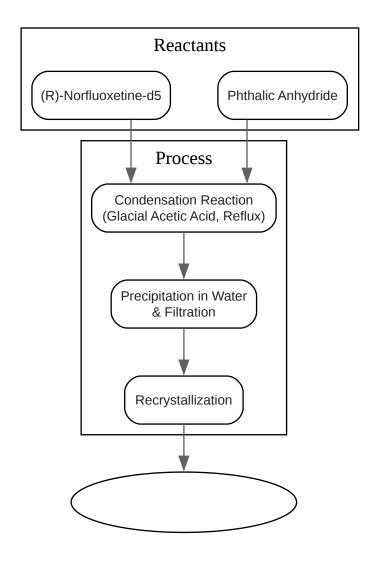
- (R)-Norfluoxetine-d5
- Phthalic anhydride
- Glacial acetic acid (solvent) or a high-boiling point solvent like DMF
- Optional: A catalyst such as sodium acetate or a Lewis acid.[4]

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of (R)-Norfluoxetine-d5 and phthalic anhydride in a minimal amount of glacial acetic acid.
- Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into cold water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (R)-Norfluoxetine-d5
   Phthalimide (Phenyl-d5).

Diagram 1: Synthetic Workflow for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)





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Caption: Putative synthetic workflow for the preparation of the target compound.

### **Predicted Analytical Data**

Due to the absence of published experimental data for **(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)**, the following analytical data is predicted based on the known fragmentation patterns of N-substituted phthalimides and the NMR spectra of similar structures.[6][7][8][9][10]

#### **Mass Spectrometry**

The mass spectrum of **(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely



involve characteristic losses of the phthalimide moiety and fragments from the norfluoxetine backbone.

Table 2: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Interpretation
[M+H]+	431.44	Protonated molecular ion
[M-C <sub>8</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>	284.16	Loss of phthalic anhydride
[C <sub>8</sub> H <sub>4</sub> O <sub>2</sub> N] <sup>+</sup>	146.03	Phthalimide fragment
[C <sub>6</sub> D <sub>5</sub> ] <sup>+</sup>	82.10	Deuterated phenyl fragment

#### **NMR Spectroscopy**

The ¹H and ¹³C NMR spectra would confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and trifluoromethylphenyl groups, as well as the aliphatic protons of the propyl chain. The deuterium substitution on the phenyl ring would result in the absence of signals in the corresponding region of the ¹H NMR spectrum.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Predicted δ (ppm)	Multiplicity
Phthalimide aromatic	7.7-7.9	m
Trifluoromethylphenyl aromatic	6.9-7.5	m
-OCH-	5.2-5.4	m
-CH2-CH2-N-	2.0-2.4 and 3.8-4.0	m

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts



Carbon	Predicted δ (ppm)
Phthalimide C=O	~167
Aromatic C	115-160
-OCH-	75-80
-CH <sub>2</sub> -CH <sub>2</sub> -N-	25-40
-CF <sub>3</sub>	~125 (q)

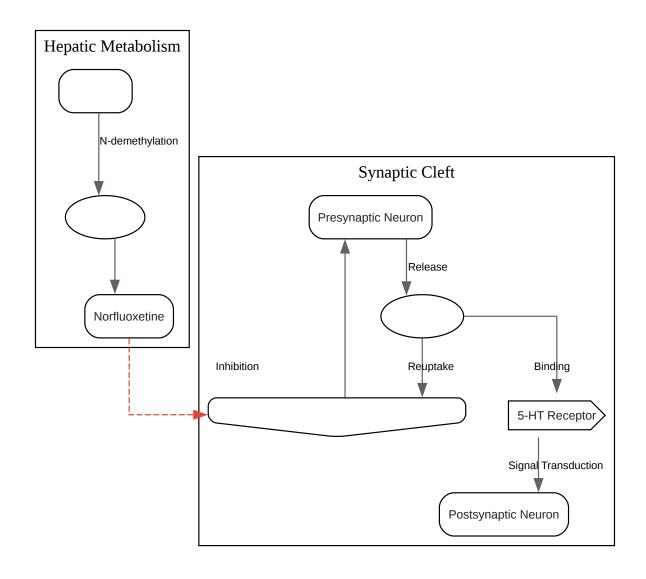
## **Biological Context and Signaling Pathways**

**(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** is not expected to have significant biological activity itself, as the phthalimide group likely renders the molecule inactive as a serotonin reuptake inhibitor. Its primary relevance is as a synthetic intermediate or a stable isotopelabeled internal standard for the quantification of (R)-Norfluoxetine.

Norfluoxetine is the major active metabolite of the widely used antidepressant, fluoxetine. Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 through N-demethylation to form norfluoxetine. Both fluoxetine and norfluoxetine are potent selective serotonin reuptake inhibitors (SSRIs). They block the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

Diagram 2: Fluoxetine Metabolism and Serotonin Reuptake Inhibition Pathway





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Caption: Metabolic conversion of Fluoxetine and the mechanism of action of Norfluoxetine.

#### Conclusion

**(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)** is a key analytical standard and synthetic precursor for research involving the pharmacokinetics and metabolism of fluoxetine. While direct experimental data on its chemical and biological properties are scarce, this guide provides a robust, inferred overview based on established chemical principles and data from analogous compounds. The provided putative synthesis and predicted analytical data offer a



solid foundation for researchers working with this and related molecules. Further experimental validation of the properties outlined herein is encouraged.

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